molecular formula C12H21NO2 B5525655 3-ethyl-6-(4-morpholinyl)-4-hexyn-3-ol

3-ethyl-6-(4-morpholinyl)-4-hexyn-3-ol

Cat. No. B5525655
M. Wt: 211.30 g/mol
InChI Key: VVARVFOIWBNHHR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 3-ethyl-6-(4-morpholinyl)-4-hexyn-3-ol often involves complex reactions with specific reagents. For instance, the synthesis of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and bis{2-(N-morpholino)ethyl}telluride through reactions with ArTe− and Te2− indicates the intricate methods used to create morpholine derivatives (Singh et al., 2000). Such processes highlight the challenges and nuances in synthesizing structurally complex morpholine compounds.

Molecular Structure Analysis

The molecular structure of morpholine derivatives, including those related to 3-ethyl-6-(4-morpholinyl)-4-hexyn-3-ol, can be analyzed through various spectroscopic techniques. The study of 4-{[1-(4-Ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]diphenylmethyl}morpholine demonstrates the use of crystallography to understand the spatial arrangement and bonding within molecules (Jian-Guo Wu et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving morpholine derivatives can lead to a variety of products depending on the reactants and conditions. For example, the reaction of ethyl azidoformate with morpholines produces morpholinium azide and 4-(ethoxycarbonyl)morpholine, showcasing the compound's reactivity and the potential for generating new molecules with diverse functionalities (Tsuchida et al., 1980).

Physical Properties Analysis

Physical properties such as solubility, melting point, and boiling point are crucial for understanding how a compound behaves under different conditions. While specific data on 3-ethyl-6-(4-morpholinyl)-4-hexyn-3-ol is not available, studies on related compounds provide insights into how morpholine derivatives generally exhibit these properties. The solubility and phase behavior of these compounds can significantly impact their applications in chemical synthesis and other fields.

Chemical Properties Analysis

The chemical properties of 3-ethyl-6-(4-morpholinyl)-4-hexyn-3-ol, including its acidity, basicity, reactivity with various reagents, and stability under different conditions, are essential for its potential applications. Research on morpholine derivatives often explores their reactivity patterns, which can include nucleophilic substitution, electrophilic addition, and complex formation with metals, as seen in studies involving palladium(II) and mercury(II) complexes (Singh et al., 2000).

Scientific Research Applications

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibition

A study reported an efficient route to the second-generation NNRTI drug candidate DPC 963, using a beta-amino alcohol synthesized by the addition of morpholine to alpha-3,4-epoxycarane. This compound showed promise as a chiral moderator in the production of HIV-1 non-nucleoside reverse transcriptase inhibitors (Kauffman et al., 2000).

Antibacterial Activity

A different study synthesized and tested various 3-substituted-6-(3-ethyl-4-methylanilino)uracils (EMAU) for their ability to inhibit bacterial DNA polymerase IIIC and the growth of Gram-positive bacteria. The research highlighted the potential of these compounds in antibacterial applications, especially against Gram-positive organisms (Zhi et al., 2005).

Surfactant Synthesis

The hydroaminomethylation of unsaturated fatty acid derivatives with primary and secondary amines, including morpholine, was studied for producing surfactant substrates. This process showed good to excellent yields and presents a new route to interesting surfactant substrates (Behr et al., 2000).

Anti-Corrosion Properties

Research into 8-hydroxyquinoline derivatives, including morpholinomethyl quinolin-8-ol, demonstrated significant anti-corrosion effects on mild steel in acidic mediums. This study suggests potential applications in corrosion inhibition (Douche et al., 2020).

Reaction with Ethyl Azidoformate

A study on the reaction of ethyl azidoformate with morpholines revealed the formation of morpholinium azide and 4-(ethoxycarbonyl)morpholine, highlighting the chemical reactivity and potential applications of these compounds in various chemical synthesis processes (Tsuchida et al., 1980).

Antioxidant Activity Analysis

Another research focused on various tests to determine antioxidant activity, which could be relevant in understanding the antioxidant potential of compounds like 3-ethyl-6-(4-morpholinyl)-4-hexyn-3-ol in various fields like food engineering and pharmacy (Munteanu & Apetrei, 2021).

Synthesis of Sunscreen Agents

A green protocol was developed for synthesizing 2-ethylhexyl-4-methoxy cinnamate, an important UV-B sunscreen agent, using a morpholine-based ionic liquid. This indicates the role of morpholine derivatives in environmentally friendly processes in the cosmetic industry (Sharma & Degani, 2010).

properties

IUPAC Name

3-ethyl-6-morpholin-4-ylhex-4-yn-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-3-12(14,4-2)6-5-7-13-8-10-15-11-9-13/h14H,3-4,7-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVARVFOIWBNHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#CCN1CCOCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-6-(morpholin-4-yl)hex-4-yn-3-ol

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